

Physicochemical Properties of Paclitaxel Octadecanedioate Prodrug: A Technical Guide

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Compound of Interest

Compound Name: *Paclitaxel octadecanedioate*

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Introduction

Paclitaxel, a potent anti-neoplastic agent, has been a cornerstone of chemotherapy for various cancers. However, its clinical application is often hampered by its poor aqueous solubility, leading to formulation challenges and hypersensitivity reactions associated with commonly used solubilizing agents like Cremophor EL. To address these limitations, prodrug strategies have been explored to enhance the drug's physicochemical properties and improve its therapeutic index. One such promising approach is the development of **Paclitaxel octadecanedioate** (ODDA-PTX), a lipophilic prodrug designed for improved formulation and targeted delivery. This technical guide provides an in-depth overview of the core physicochemical properties of this prodrug, including its synthesis, and methodologies for its characterization.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following tables summarize the available quantitative data for **Paclitaxel octadecanedioate**, with comparative data for the parent drug, Paclitaxel, where relevant.

Table 1: General Physicochemical Properties

Property	Paclitaxel	Paclitaxel Octadecanedioate (ODDA-PTX)	Data Source
Molecular Formula	C ₄₇ H ₅₁ NO ₁₄	C ₆₅ H ₈₃ NO ₁₇	PubChem
Molecular Weight	853.9 g/mol	1150.3 g/mol	PubChem[1]
Appearance	White to off-white crystalline powder	Assumed to be a solid	General knowledge
Melting Point	213-216 °C	Not experimentally reported	ChemicalBook[2], Sigma-Aldrich

Table 2: Solubility and Partition Coefficient

Property	Paclitaxel	Paclitaxel Octadecanedioate (ODDA-PTX)	Data Source
Aqueous Solubility	Very poorly soluble (~10-20 µM)	Insoluble in water	United States Biological[3], Morressier[4]
Solubility in Organic Solvents	Soluble in ethanol (~1.5 mg/mL), DMSO (~5 mg/mL), and DMF (~5 mg/mL)	Soluble in organic solvents (specific data not available)	Cayman Chemical[5]
LogP (Partition Coefficient)	~3.0 (experimental)	9.7 (computed, XLogP3)	PubChem, PubChem[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols for the synthesis and characterization of **Paclitaxel octadecanedioate**.

Synthesis of Paclitaxel Octadecanedioate

A scalable synthesis of 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) has been developed to ensure high purity and avoid chromatographic purification. The synthetic strategy involves the mono-allyl protection of octadecanedioic acid (ODDA), followed by coupling with paclitaxel, and subsequent deprotection.[6][7][8]

Materials:

- Paclitaxel
- 1,18-Octadecanedioic acid (ODDA)
- Allyl alcohol
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Scavenger for the allyl group (e.g., dimedone)
- Organic solvents (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

- Mono-allyl protection of ODDA: React octadecanedioic acid with allyl alcohol in the presence of a coupling agent like DCC and a catalyst such as DMAP. This selectively protects one of the carboxylic acid groups as an allyl ester.
- Coupling with Paclitaxel: The mono-allyl protected ODDA is then reacted with paclitaxel, again using a coupling agent system like DCC/DMAP, to form an ester linkage at the 2'-hydroxyl group of paclitaxel.
- Deprotection: The allyl group is selectively removed using a palladium catalyst and a scavenger to yield the final product, **Paclitaxel octadecanedioate**. The product can be isolated with high purity through precipitation and filtration, avoiding the need for column chromatography.[6]

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for experimental LogP determination.

Materials:

- **Paclitaxel octadecanedioate**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Buffer solution (e.g., phosphate buffer, pH 7.4)
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

- A solution of **Paclitaxel octadecanedioate** is prepared in either water or n-octanol.
- Equal volumes of the n-octanol and aqueous phases are combined in a flask with a known amount of the prodrug.
- The flask is shaken vigorously for a set period to allow for partitioning of the prodrug between the two phases.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the prodrug in each phase is determined using a validated analytical method.
- The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Release Study

In vitro release studies are essential to understand the drug release kinetics from a formulation. For a lipophilic prodrug like ODDA-PTX, which is often formulated with a carrier like human serum albumin (HSA), a dialysis method is commonly employed.

Materials:

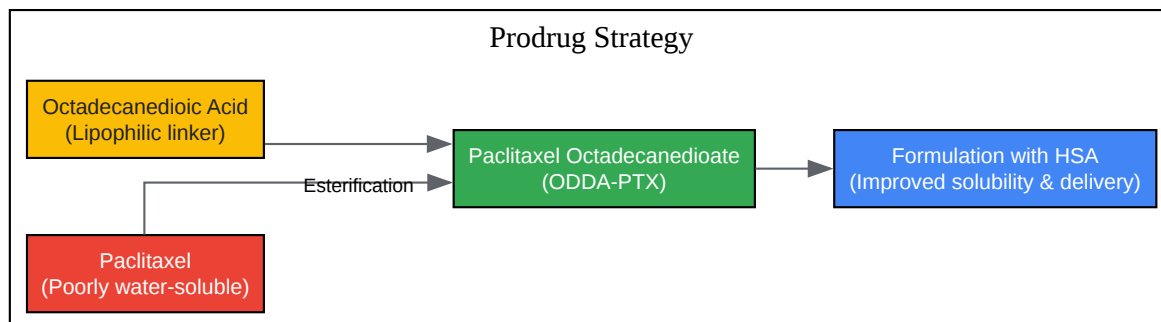
- ODDA-PTX-HSA formulation
- Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
- Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, potentially with a surfactant like Tween 80 to maintain sink conditions)
- Shaking incubator or water bath at 37°C
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

- A known amount of the ODDA-PTX-HSA formulation is placed inside a dialysis bag.
- The sealed dialysis bag is submerged in a known volume of the release medium.
- The system is maintained at 37°C with constant agitation.
- At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
- The concentration of the released prodrug (or released paclitaxel if cleavage is expected) in the collected samples is quantified.
- The cumulative amount of drug released is plotted against time to determine the release profile.

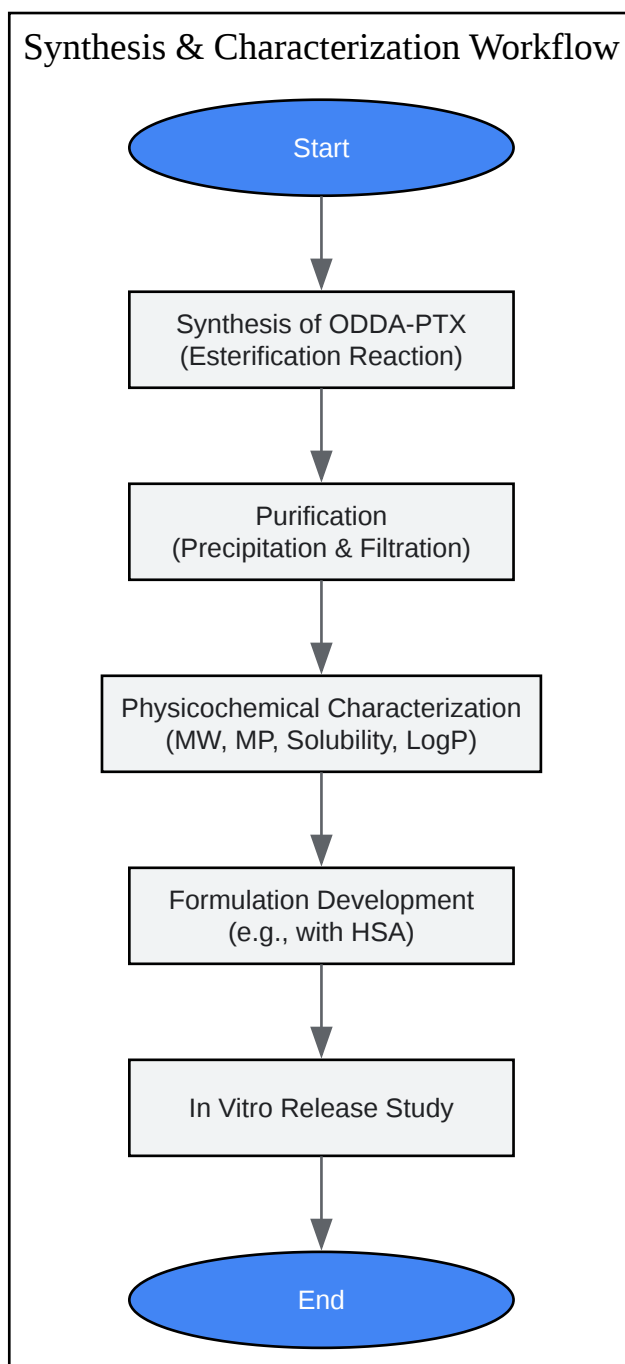
Visualizations

Diagrams are provided below to illustrate key concepts and workflows related to the **Paclitaxel octadecanedioate** prodrug.



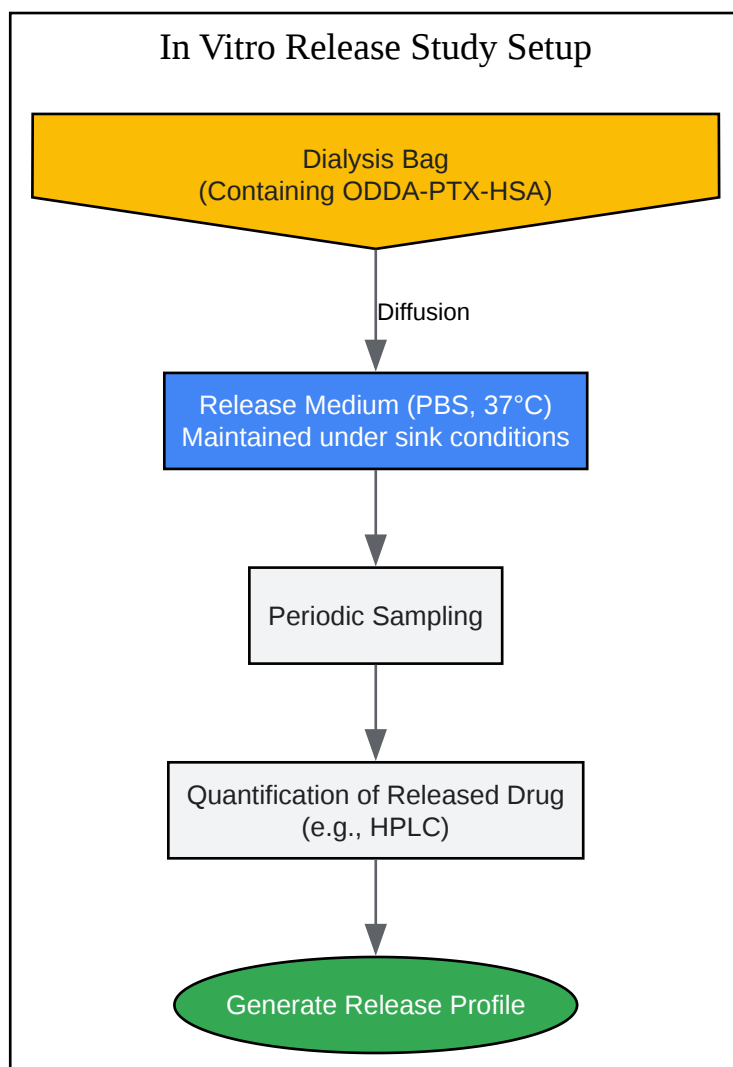
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Caption: Logical relationship of the ODDA-PTX prodrug strategy.



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Caption: Experimental workflow for ODDA-PTX synthesis and evaluation.



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Caption: Diagram of a typical in vitro release study for ODDA-PTX.

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